molecular formula C5H8ClN3O4 B1489964 Palau'Chlor CAS No. 1596379-00-8

Palau'Chlor

Cat. No.: B1489964
CAS No.: 1596379-00-8
M. Wt: 209.59 g/mol
InChI Key: PCUVYBUDIWDLNI-UHFFFAOYSA-N
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Description

Palau’Chlor is a highly reactive chlorinating reagent that can be safely used on the bench-top using operationally simple reaction conditions . It is able to chlorinate molecules that are unreactive towards other chlorinating reagents . It is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized .


Synthesis Analysis

Palau’Chlor is a bench-stable chlorinating reagent offering adequate reactivity and high-selectivity . It can selectively chlorinate heterocyclic lead compounds (in discrete and predictable locations) at any synthetic stage with minimal over-chlorination .


Chemical Reactions Analysis

Palau’Chlor is able to chlorinate molecules that are unreactive towards other chlorinating reagents . It is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized . Although highly reactive, Palau’Chlor can selectively chlorinate heterocyclic lead compounds (in discrete and predictable locations) at any synthetic stage with minimal over-chlorination .

Scientific Research Applications

Chlorinating Agent in Organic Chemistry

Palau'chlor, also known as CBMG, is a guanidine-based chlorinating reagent inspired by chlorospirocyclization in pyrrole imidazole alkaloids. It stands out for its direct, mild, and safe chlorinating method, compatible with various nitrogen-containing heterocycles and arenes. This makes this compound a premier choice for chlorination in organic synthesis, particularly useful in modifying electronic structures and facilitating diversification via cross-coupling (Rodrigo A. Rodriguez et al., 2014).

Marine Natural Products Research

The marine flora and fauna of the Islands of Palau, where this compound is derived, have been extensively studied for bioactive marine natural products. These systematic studies have uncovered a variety of novel structures and bioactive compounds, contributing significantly to marine natural product research and demonstrating the rich biodiversity of Palau's marine ecosystem (D. John Faulkner et al., 2004).

Synthetic Strategy in Alkaloid Synthesis

This compound plays a role in the synthetic strategy towards oroidin-derived alkaloids, such as the axinellamines and potentially palau'amine. It is involved in the synthesis of the spirocyclic chlorocyclopentane core, demonstrating its utility in the complex process of synthesizing natural products and alkaloids (P. Dransfield et al., 2006).

Water Purification and Membrane Technology

Studies have shown the relevance of chlorination in membrane technology, particularly in water purification. While not directly linked to this compound, these studies underscore the importance of chlorinating agents in enhancing the performance and physicochemical properties of water purification membranes (Rhea Verbeke et al., 2018).

Mechanism of Action

Target of Action

Palau’Chlor is a highly reactive chlorinating reagent that is primarily targeted at aromatic and heteroaromatic substrates . It is also effective in the alpha-chlorination of carbonyl compounds . The compound’s primary role is to facilitate the addition of chlorine onto synthetic compounds, leading to the diversity of functionalized compounds .

Mode of Action

Palau’Chlor operates through an electrophilic mechanism, interacting with its targets by adding a chlorine atom . Despite its high reactivity, Palau’Chlor can selectively chlorinate heterocyclic lead compounds at any synthetic stage with minimal over-chlorination .

Biochemical Pathways

The primary biochemical pathway affected by Palau’Chlor is the chlorination of aromatic and heteroaromatic substrates . This process is crucial in the synthesis of pharmaceutical drug candidates and natural products . The addition of chlorine onto synthetic compounds diversifies the functionalized compounds, serving as key intermediates towards the synthesis of these products .

Pharmacokinetics

It is known that palau’chlor is a bench-stable, free-flowing powder , which suggests that it may have good bioavailability for chemical reactions.

Result of Action

The molecular effect of Palau’Chlor’s action is the successful and selective chlorination of its target compounds . On a cellular level, this can lead to the creation of a diverse array of functionalized compounds, which can serve as key intermediates in the synthesis of pharmaceuticals and natural products .

Action Environment

The action of Palau’Chlor is influenced by environmental factors. It is a bench-stable compound that can be safely used under operationally simple reaction conditions . .

Future Directions

Given its high reactivity and selectivity, Palau’Chlor has the potential to be widely used in the synthesis of pharmaceutical drug candidates and natural products . Its compatibility with many functional groups expands the available heterocycles that can be functionalized , which could open up new avenues in chemical synthesis.

Biochemical Analysis

Biochemical Properties

Palau’Chlor plays a significant role in biochemical reactions, particularly in the chlorination of heteroaromatic systems. It interacts with a range of nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers. The nature of these interactions involves the direct electrophilic chlorination of these compounds, which is facilitated by the highly reactive and stable nature of Palau’Chlor . This reagent is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized .

Cellular Effects

Palau’Chlor influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The chlorination process mediated by Palau’Chlor can lead to modifications in the electronic structure of biomolecules, thereby altering their function and activity within the cell . These changes can have downstream effects on cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of Palau’Chlor involves its ability to perform direct electrophilic chlorination. This process is characterized by the reagent’s interaction with heteroaromatic systems, leading to the formation of chlorinated products. Palau’Chlor achieves this through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reagent’s high reactivity and stability enable it to accomplish chlorinations that conventional reagents fail to achieve under identical conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palau’Chlor have been observed to change over time. The reagent is known for its stability and minimal degradation, which ensures consistent performance in biochemical reactions. Long-term studies have shown that Palau’Chlor maintains its chlorinating activity over extended periods, with minimal impact on cellular function . The specific temporal effects can vary depending on the experimental conditions and the nature of the target biomolecules.

Dosage Effects in Animal Models

The effects of Palau’Chlor vary with different dosages in animal models. At lower doses, the reagent has been found to effectively chlorinate target biomolecules without causing significant toxicity or adverse effects. At higher doses, Palau’Chlor can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing potential risks.

Metabolic Pathways

Palau’Chlor is involved in various metabolic pathways, particularly those related to the chlorination of heteroaromatic compounds. The reagent interacts with enzymes and cofactors that facilitate the chlorination process, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for the overall metabolic activity within cells and tissues.

Transport and Distribution

Within cells and tissues, Palau’Chlor is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the reagent, thereby affecting its chlorinating activity . The distribution of Palau’Chlor can vary depending on the specific cellular environment and the presence of target biomolecules.

Subcellular Localization

The subcellular localization of Palau’Chlor is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the reagent’s activity and function, as it ensures that Palau’Chlor is positioned in proximity to its target biomolecules . The specific subcellular compartments where Palau’Chlor accumulates can vary depending on the nature of the target compounds and the experimental conditions.

Properties

IUPAC Name

methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUVYBUDIWDLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=NCl)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Palau'Chlor interact with its targets, and what are the downstream effects of this interaction?

A1: this compound acts as an electrophilic chlorinating agent. While the exact mechanism can vary depending on the substrate, it generally involves the transfer of the electrophilic chlorine atom from this compound to an electron-rich site on the target molecule. This often occurs through an electrophilic aromatic substitution mechanism for electron-rich aromatic rings, such as pyrroles []. For substrates like enones, the reaction proceeds through the formation of a hydrazone intermediate followed by selective chlorination at the beta position []. This chlorination step is crucial as it allows for further functionalization of the molecule. For instance, the chlorine atom can be subsequently substituted by various nucleophiles or used as a handle for cross-coupling reactions, ultimately leading to more complex and diverse molecular structures.

Q2: What is the structural characterization of this compound, and how does this structure contribute to its reactivity?

A2: this compound, with the molecular formula C5H7ClN4O4 and a molecular weight of 238.61 g/mol, exhibits a unique structure that contributes to its reactivity as a chlorinating reagent. The molecule contains a guanidine moiety with two electron-withdrawing methoxycarbonyl groups attached to the nitrogen atoms. These electron-withdrawing groups enhance the electrophilicity of the chlorine atom, making it more susceptible to nucleophilic attack. Furthermore, the planar guanidine moiety can potentially act as a directing group in certain reactions, influencing the regioselectivity of the chlorination.

Q3: How selective is this compound in its chlorination reactions, and what factors influence its selectivity?

A3: this compound exhibits a remarkable degree of selectivity in its chlorination reactions, as evidenced by its ability to target specific positions in complex molecules [, , ]. This selectivity stems from a combination of factors, including:

  • Electronic effects: this compound preferentially reacts with electron-rich centers in molecules. For example, in porphyrin systems, it selectively chlorinates the meso position over the less electron-rich beta positions [].

Q4: What are the potential advantages of using this compound over other chlorinating reagents?

A4: this compound offers several advantages over traditional chlorinating reagents like N-chlorosuccinimide (NCS) or elemental chlorine:

  • High selectivity: Its ability to selectively chlorinate specific positions in complex molecules makes it a valuable tool for organic synthesis [].
  • Broad functional group tolerance: It is compatible with a wide range of functional groups, expanding its utility in complex molecule synthesis [].

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